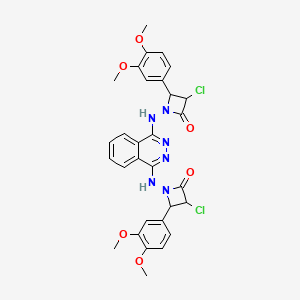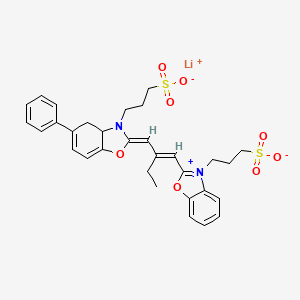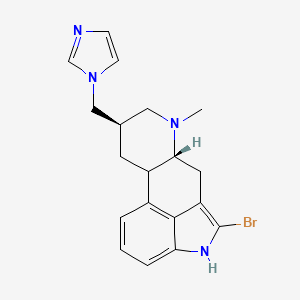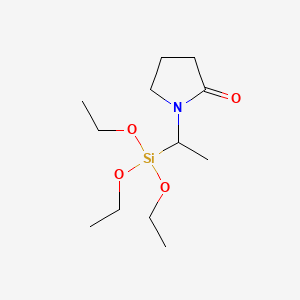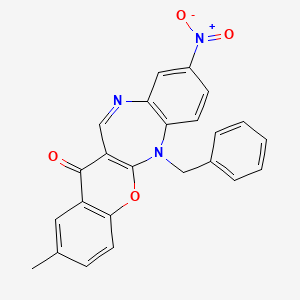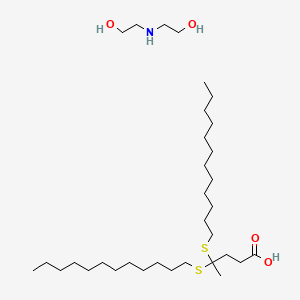
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dodecylthio groups attached to a pentanoic acid backbone, with diethanolamine forming a salt with the acid. The molecular formula of this compound is C29H58O2S2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt typically involves the reaction of 4,4-Bis(dodecylthio)pentanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymerization reactions.
Biology: The compound can be used in studies involving thiol-based bioconjugation.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt is unique due to its specific structural features, such as the presence of two dodecylthio groups and the formation of a salt with diethanolamine. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
71519-96-5 |
|---|---|
分子式 |
C33H69NO4S2 |
分子量 |
608.0 g/mol |
IUPAC名 |
4,4-bis(dodecylsulfanyl)pentanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C29H58O2S2.C4H11NO2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2;6-3-1-5-2-4-7/h4-27H2,1-3H3,(H,30,31);5-7H,1-4H2 |
InChIキー |
OXSJXZPFJVTJDY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


